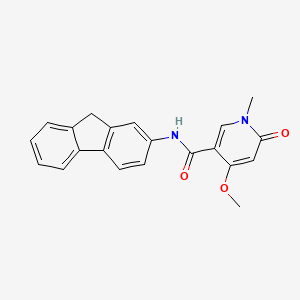

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridinone derivative characterized by a dihydropyridine core substituted with methoxy (C-4), methyl (N-1), and oxo (C-6) groups. The carboxamide moiety is linked to a 9H-fluoren-2-yl group, imparting significant aromatic bulk.

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-23-12-18(19(26-2)11-20(23)24)21(25)22-15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10-12H,9H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNACTQSMGMADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 9H-fluoren-2-amine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires precise temperature and pressure control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorenyl or pyridine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.

Scientific Research Applications

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural uniqueness lies in its fluorenyl-carboxamide group and dihydropyridine core. Key analogs include:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations:

Substituent Effects on Physical Properties :

- The fluorenyl group in the target compound and 5w contributes to lower melting points (e.g., 169–171°C for 5w) compared to bromophenyl-substituted analogs like 8b (290°C) . This suggests that bulky aromatic groups may reduce crystallinity.

- Yields for fluorenyl derivatives (e.g., 50% for 5w) are generally higher than those of bromophenyl analogs (15–30%), possibly due to steric or electronic effects during synthesis .

Biological Activity Trends: Fluorenyl-containing compounds (e.g., FP04) exhibit notable bioactivity, including antifungal and antioxidant properties, likely due to the aromatic system’s ability to interact with biological targets . Pyridinone carboxamides with halogenated aryl groups (e.g., 8b, 8c) show FPR agonist activity, indicating that both the dihydropyridine core and electron-withdrawing substituents are critical for receptor binding .

Elemental Analysis and Purity :

- Analogs like 5w demonstrate close alignment between calculated and experimental elemental analysis (e.g., C: 80.12% vs. 81.11%), confirming structural integrity . Similar rigor would be expected for the target compound.

Functional Group Comparisons

- Propynamide and cyclohexylcarbamoyl groups () introduce alkyne or carbamate functionalities, diversifying reactivity profiles compared to the target compound’s simpler carboxamide .

Dihydropyridine Core Modifications :

- Aspernigrin A () highlights the importance of substituent positioning: a revised structure (6-benzyl-4-oxo) shows altered properties compared to the target’s 4-methoxy-6-oxo configuration .

- The methoxy and methyl groups in the target compound may enhance metabolic stability relative to unsubstituted dihydropyridines.

Biological Activity

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that belongs to a class of organic molecules known for their diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 346.4 g/mol

- CAS Number : 2034277-21-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to modulate enzyme activity and receptor interactions, which can lead to alterations in cellular processes such as apoptosis and cell proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell viability in cancer cells.

- Receptor Binding : It can bind to receptors that regulate cell signaling, influencing pathways associated with growth and survival.

Anticancer Activity

Research has shown that compounds structurally related to N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that modifications in the fluorenyl ring can enhance the potency against various cancer cell lines.

Antimicrobial Activity

Preliminary evaluations indicate that the compound may also possess antimicrobial properties. The structural characteristics of fluorenes contribute to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine derivatives:

- Study on Apoptosis Induction : A study focused on N-aryl derivatives showed that certain modifications could enhance apoptosis induction in cancer cells through caspase activation .

- Antimicrobial Evaluation : Research on fluorenyl-hydrazinthiazoles demonstrated significant antimicrobial activity against multidrug-resistant strains, suggesting a broader application for fluorenyl derivatives in treating infections .

Q & A

Q. Methodological Answer :

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) for methoxy protons (~δ 3.8 ppm) and dihydropyridine NH (~δ 10.2 ppm, broad).

- HRMS : ESI+ mode to verify molecular ion [M+H]⁺ (expected m/z ~407.16).

- Purity Assessment :

- HPLC : C18 column, 70:30 acetonitrile/water + 0.1% TFA, UV detection at 254 nm (retention time ~8–10 min) .

Advanced Question: How can researchers resolve contradictions in solubility data across different pharmacological assays?

Methodological Answer :

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

- Polymorphism : Characterize solid-state forms via PXRD and DSC to identify metastable polymorphs with higher aqueous solubility.

- Solubilization Strategies : Use co-solvents (e.g., 10% Cremophor EL) or micellar encapsulation (e.g., 0.5% Tween-80) for in vivo studies .

- Validation : Compare kinetic solubility (nephelometry) vs. equilibrium solubility (shake-flask method) to identify assay-specific biases.

Basic Question: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Toxicity Data : Limited acute toxicity data; assume Category 4 hazards (oral, dermal, inhalation).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Q. Methodological Answer :

- Target Docking : Use AutoDock Vina or Schrödinger Glide to model binding to dihydropyridine receptors (e.g., L-type calcium channels). Parameterize the fluorenyl group’s hydrophobic interactions and methoxy group’s H-bonding potential .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable).

- Validation : Cross-reference with experimental IC₅₀ data from patch-clamp assays .

Advanced Question: How can researchers analyze contradictory results in enzyme inhibition vs. cell-based assays?

Methodological Answer :

Contradictions may stem from:

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding.

- Membrane Permeability : Measure logP (HPLC) and P-gp efflux ratio (Caco-2 cells) to assess bioavailability .

- Orthogonal Assays : Validate findings using CRISPR-edited cell lines (e.g., knockout of suspected off-target genes).

Advanced Question: What strategies improve the stability of this compound in long-term storage?

Q. Methodological Answer :

- Degradation Pathways : Hydrolysis of the carboxamide bond (pH-dependent) and oxidation of the dihydropyridine ring.

- Stabilization Methods :

- Store at –20°C in amber vials under argon.

- Lyophilize with trehalose (1:1 w/w) for aqueous formulations .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.